Cas no 10172-70-0 (2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy-)

2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy- structure
10172-70-0 structure
Product name:2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy-
CAS No:10172-70-0
MF:C25H15NO8
MW:457.388507127762
CID:1130238
PubChem ID:54676522

2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 3,3'-[(4-nitrophenyl)methylene]bis[4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one
    • 10172-70-0
    • 3,3'-(4-Nitrobenzylidene)bis[4-hydroxycoumarin]
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one
    • BDBM50423626
    • STK392538
    • CHEMBL81935
    • EiM07-30323
    • AKOS001632494
    • 3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
    • 3,3a(2)-[(4-Nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
    • NSC-686389
    • EU-0071506
    • SR-01000432680
    • MLS000688710
    • 4-hydroxy-3-[4-hydroxy-2-oxo-2H-3-chromenyl(4-nitrophenyl)methyl]-2H-2-chromenone
    • cid_389785
    • SMR000284666
    • 3,3'-[(4-nitrophenyl)methylene]bis(4-hydroxy-2h-1-benzopyran-2-one)
    • NCI60_031109
    • SR-01000432680-1
    • NSC686389
    • HMS2613A09
    • DTXSID601178650
    • CHEMBL410935
    • [4-[bis(2-hydroxy-4-oxo-chromen-3-yl)methyl]phenyl]azinic acid
    • BDBM50055690
    • 3,3'-[(4-nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
    • Inchi: InChI=1S/C25H15NO8/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,27-28H
    • InChI Key: OGZSNWHXIZDTOX-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O

Computed Properties

  • Exact Mass: 457.07975
  • Monoisotopic Mass: 457.07976644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 868
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 139Ų
  • XLogP3: 3.8

Experimental Properties

  • PSA: 136.2

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD